![molecular formula C18H17ClFN3O2 B2540199 methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923250-29-7](/img/structure/B2540199.png)
methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests the presence of an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that occur at the non-adjacent positions. Often, these compounds are used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the carbamate group. The imidazole ring is a heterocycle of three carbon atoms and two nitrogen atoms . The carbamate group consists of a carbonyl (a carbon double bonded to an oxygen) attached to an amine and an alcohol .Chemical Reactions Analysis
Carbamates and imidazoles can participate in a variety of chemical reactions. Carbamates can react with amines to form ureas, and they can also undergo hydrolysis to form alcohols and amines . Imidazoles can act as a nucleophile in substitution reactions, and they can also participate in deprotonation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable but can decompose if heated. They are also typically soluble in water . Imidazoles are slightly more basic than pyrroles. Substituted imidazoles can have varied properties depending on the substituents .Wissenschaftliche Forschungsanwendungen
Pesticide and Herbicide Development
This compound exhibits potential as an intermediate in the synthesis of agrochemicals. Researchers have explored its use as an alkylating reagent during the preparation of 2-chloro-6-fluorobenzylamine, a key building block for developing novel pesticides and herbicides .
Anticancer Agents
The indole nucleus present in this compound has attracted attention due to its biological potential. Specifically, derivatives containing the indole scaffold have shown promise in cancer research. For instance, the compound’s structural features may contribute to inhibiting the growth of cancerous cells, making it relevant for further investigation in oncology .
Materials Science
Exploring the physicochemical properties of this compound could lead to applications in materials science. Its crystal structure, as determined by X-ray diffraction, provides valuable information for designing novel materials with desirable properties . Researchers may investigate its potential as a building block for organic semiconductors, sensors, or catalysts.
Wirkmechanismus
The compound’s mode of action, like that of many drugs, would involve interacting with its biological targets, leading to changes in the targets’ activities. These changes could then affect various biochemical pathways, leading to downstream effects at the molecular and cellular levels .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also affect the compound’s bioavailability .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Zukünftige Richtungen
The future directions for research into this compound would likely depend on its intended application. If it’s intended for use in pharmaceuticals, research could focus on improving its efficacy or reducing side effects. If it’s intended for use in another industry, such as agriculture or manufacturing, research could focus on improving its stability or reducing its cost .
Eigenschaften
IUPAC Name |
methyl N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-25-18(24)21-10-9-17-22-15-7-2-3-8-16(15)23(17)11-12-13(19)5-4-6-14(12)20/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFYBRKGPGJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
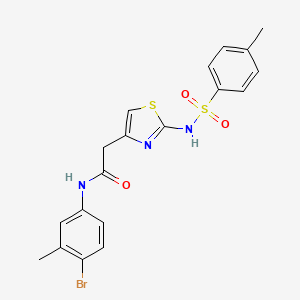
![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)
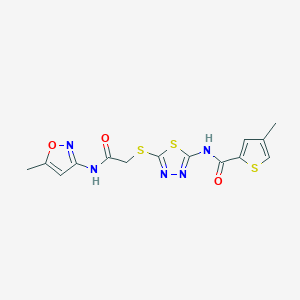
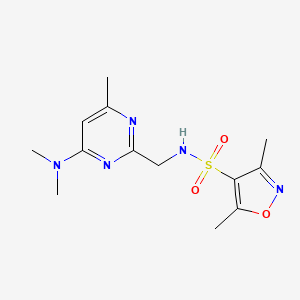
![(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2540127.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2540128.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)
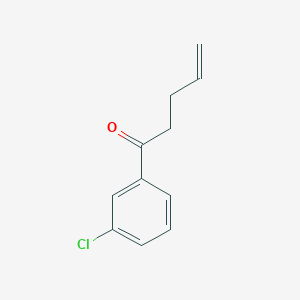
![1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B2540133.png)
![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)
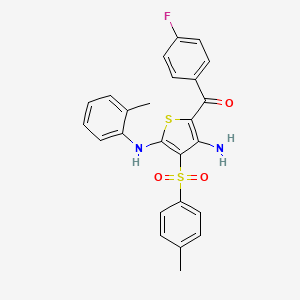
![9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2540139.png)